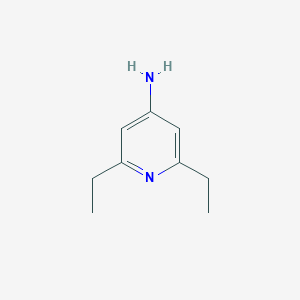

2,6-Diethylpyridin-4-amine

Description

Significance of Pyridinamine Scaffolds in Modern Organic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. When an amino group is introduced onto this ring, the resulting pyridinamine scaffold becomes a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Pyridine and its derivatives are integral to numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov Their significance extends to their widespread use as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov

The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity and intermolecular interactions. nih.govcymitquimica.com Unlike benzene, pyridine is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. nih.gov This reactivity profile, coupled with the ability of the amino group to participate in various chemical transformations, makes pyridinamines versatile building blocks for the synthesis of more complex molecules. The basicity of the pyridine scaffold can also enhance the water solubility of pharmaceutical compounds, a desirable property for drug development. nih.gov

Contextual Overview of Densely Substituted Pyridine Derivatives

Densely substituted pyridine derivatives, those bearing multiple functional groups on the pyridine core, are of significant interest due to their diverse biological activities and applications in materials science. researchgate.net The arrangement and nature of these substituents can fine-tune the electronic and steric properties of the molecule, leading to a broad spectrum of functionalities. For instance, substituted cyanopyridines have been found to possess antipyretic, anti-inflammatory, and analgesic properties. researchgate.net

The synthesis of these complex structures presents a considerable challenge to organic chemists, driving the development of novel and efficient synthetic methodologies. semanticscholar.org Traditional methods often require harsh reaction conditions or lack chemo- and regioselectivity. semanticscholar.org Consequently, modern synthetic strategies focus on developing atom-economical and selective reactions, such as [4+2] cycloaddition reactions, to construct these intricate molecular architectures. semanticscholar.orgnih.govacs.org The ability to strategically introduce various substituents onto the pyridine ring is crucial for creating tailored molecules with specific functions.

Research Trajectory and Scientific Relevance of 2,6-Diethylpyridin-4-amine within Pyridine Chemistry

Within the broad class of substituted pyridines, this compound has emerged as a compound of interest in specific areas of chemical research. Its structure, featuring diethyl groups at the 2 and 6 positions flanking a 4-amino group, imparts distinct steric and electronic characteristics. The diethyl groups can influence the molecule's conformation and its interactions with other molecules, while the amino group provides a site for further functionalization or hydrogen bonding.

One notable application of a molecule with a similar substitution pattern, 2,6-di-tert-butyl-N,N-diethylpyridin-4-amine, has been in the field of nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Due to the steric hindrance around the nitrogen atom, it serves as a reference standard for 15N NMR chemical shielding. researchgate.net While not the exact compound, this highlights the utility of such sterically hindered pyridinamines in specialized chemical studies. Furthermore, the core structure of this compound has been identified as a component of more complex molecules investigated for their potential as hepatitis C virus (HCV) polymerase inhibitors. nih.gov This underscores the relevance of this specific substitution pattern in the design of biologically active compounds.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 144291-61-2 |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

This table presents the fundamental chemical identification data for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144291-54-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,6-diethylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

SVXHCEPTSILAHL-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC(=N1)CC)N |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)N |

Synonyms |

4-Pyridinamine,2,6-diethyl-(9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,6 Diethylpyridin 4 Amine

Basicity and Nucleophilicity Profiles

Analysis of Proton Transfer Reactions with Nitrogen-Centered Bases (e.g., 2,6-diethylpyridine (B1295259) analogues)

The basicity of 2,6-diethylpyridin-4-amine is influenced by the electronic properties of the substituents on the pyridine (B92270) ring. The amino group at the 4-position significantly increases the basicity compared to unsubstituted pyridine due to its strong electron-donating resonance effect. This effect increases the electron density on the ring nitrogen, making it more available for protonation. quora.com The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the π-system of the ring, which enhances the basicity of the ring nitrogen. quora.com

In comparison to its analogues, the basicity of aminopyridines is highly dependent on the position of the amino group. For instance, 4-aminopyridine (B3432731) is a stronger base than 2-aminopyridine (B139424). quora.com This is because the resonance structures of 4-aminopyridine place a negative charge on the ring nitrogen, increasing its availability for protonation. In 2-aminopyridine, while the amino group is still electron-donating, intramolecular hydrogen bonding between the amine protons and the ring nitrogen can stabilize the lone pair on the ring nitrogen, thereby lowering its basicity. quora.com

Proton transfer reactions involving sterically hindered pyridines, such as those with bulky substituents at the 2 and 6 positions, have been studied to understand the kinetics and mechanisms of these processes. In sterically hindered systems, the rate of proton transfer can be significantly affected. For 2,6-disubstituted pyridines, the bulky groups can shield the nitrogen atom, potentially slowing down the rate of protonation. libretexts.orglibretexts.org

The study of proton transfer reactions often involves analyzing the line shape of NMR signals to determine the kinetics of the exchange between the amine and its conjugate acid. In aprotic solvents, the proton transfer from a pyridinium (B92312) ion to a halide ion within a contact ion pair can be a rate-limiting step in these sterically hindered systems. The basicity of pyridine derivatives can be modified by steric hindrance, as seen in 2,6-dimethylpyridine (B142122), which has a pKa of 6.7. libretexts.orglibretexts.org

Influence of Steric Hindrance on Amine Reactivity and Selectivity

Steric hindrance plays a crucial role in the reactivity and selectivity of amines. The bulky alkyl groups at the 2 and 6 positions of the pyridine ring in this compound can significantly influence the accessibility of the lone pair of electrons on the nitrogen atom. osti.gov This steric shielding can reduce the nucleophilicity of the amine without proportionally affecting its basicity. libretexts.orglibretexts.org

The concept of steric hindrance is often quantified by parameters that measure the accessibility of the reactive nitrogen atom. osti.gov For sterically hindered amines, the bulky pendant groups around the nitrogen can energetically penalize the approach of other molecules, thereby impeding reactions that require direct interaction with the nitrogen atom. osti.gov This can lead to a preference for pathways that are less sterically demanding. For example, in reactions with carbon dioxide, sterically hindered amines are less likely to form stable carbamates, which require the approach of a second amine molecule for deprotonation. osti.gov

This reduced reactivity due to steric hindrance can be advantageous in certain applications. For instance, sterically hindered amines are often used as non-nucleophilic bases in elimination reactions where nucleophilic substitution is an undesired side reaction. libretexts.orglibretexts.org The bulky substituents prevent the amine from acting as a nucleophile while still allowing it to function as a proton acceptor.

In the context of this compound, the ethyl groups at the 2 and 6 positions create a sterically hindered environment around the pyridine nitrogen. This steric bulk can influence its coordination behavior with metal ions and its reactivity in organic reactions, potentially leading to selective transformations. The degree of pyramidalization at the nitrogen atom can also be affected by steric hindrance, with highly hindered amines tending towards a more planar geometry. nih.gov

Coordination Chemistry as a Ligand

Rational Design and Synthesis of Metal Complexes Incorporating Pyridinamine Ligands

The rational design and synthesis of metal complexes with pyridinamine ligands are driven by the versatile coordination properties of these ligands. Pyridine and its derivatives are effective Lewis bases due to the lone pair of electrons on the nitrogen atom, allowing them to coordinate with a wide variety of metal ions. nih.gov The coordination properties can be fine-tuned by introducing substituents with either electron-donating or electron-withdrawing properties. nih.govnih.gov

The synthesis of metal complexes with pyridinamine ligands can be achieved through various methods, including direct synthesis, salt metathesis, and elimination reactions (e.g., amine, alkane, silyl (B83357) chloride, hydrogen chloride, and toluene (B28343) elimination). researchgate.net For instance, metal complexes of Schiff-base ligands derived from 2-aminopyridine are prepared by reacting the pre-formed ligand with a metal salt, often under reflux. mdpi.com Similarly, 2,6-bis(imino)pyridine ligands have been used to synthesize coordination compounds with various transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov

The design of these complexes often targets specific geometries and electronic properties. Pyridine-based ligands can act as monodentate, bidentate, or tridentate ligands depending on the number and position of the coordinating atoms. jscimedcentral.comnih.gov For example, 2,2'-dipyridylamine (B127440) can adopt various coordination modes, acting as a multidentate ligand. nsf.gov The resulting metal complexes can exhibit different geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and the ligand structure. jscimedcentral.comwikipedia.org

The synthesis of group-IV metal complexes with aminopyridine ligands has been extensively explored for applications in olefin polymerization. researchgate.net These complexes are often synthesized via salt metathesis or amine elimination protocols. researchgate.net The functionalization of the pyridinamine ligand allows for the modification of the catalytic activity of the resulting metal complex. nih.govnih.gov

Elucidation of Coordination Modes and Ligand-Metal Interactions

The coordination modes of pyridinamine ligands are diverse and depend on the specific ligand structure and the metal center. Pyridine itself typically acts as a monodentate ligand, coordinating to the metal through its nitrogen atom. jscimedcentral.com However, more complex pyridinamine ligands can exhibit a variety of coordination behaviors. For example, 2,2'-dipyridylamine can exist in several protonation states and adopt at least nine distinct coordination modes, including monodentate, bidentate chelating, and bridging modes. nsf.gov

In complexes with 2,6-disubstituted pyridine ligands, the substituents can influence the coordination geometry. For instance, in a copper(II) complex with a 2,6-bis[1-(phenylimino)ethyl]pyridine ligand, the ligand acts as a planar terdentate NNN-donor. rsc.org The coordination environment around the copper atom in this complex is distorted from a regular octahedral geometry due to the Jahn-Teller effect and the bite angle of the tridentate ligand. rsc.org

The interaction between the ligand and the metal can be investigated using various spectroscopic and crystallographic techniques. X-ray crystallography provides detailed information about the bond lengths and angles within the coordination sphere. nih.govnih.govnih.gov For example, in Pd(II) complexes with pyridine ligands, X-ray diffraction has been used to establish the trans configuration and the unidentate N-coordination of the pyridine ligands. nih.gov Spectroscopic methods such as NMR, IR, and UV-Vis can provide insights into the electronic structure and the nature of the ligand-metal bond. nih.govnih.govmdpi.comnih.gov

The nature of the metal-ligand interaction in these complexes is primarily a Lewis acid-base interaction, where the nitrogen atom of the pyridine ring donates its lone pair of electrons to an empty orbital of the metal ion. jscimedcentral.com The strength of this interaction can be influenced by the electronic properties of the substituents on the pyridine ring.

Effects of Electron-Donating Groups on Catalytic Activity in Metal Complexes

The presence of electron-donating groups on the pyridinamine ligand can have a significant impact on the catalytic activity of the corresponding metal complex. nih.govnih.gov These groups can increase the electron density on the metal center, which can in turn influence the catalytic properties of the complex in several ways.

An increase in electron density on the metal can enhance its ability to participate in oxidative addition reactions, a key step in many catalytic cycles. Conversely, it might hinder reductive elimination. The electronic properties of the ligand can also affect the stability of the metal complex and its intermediates.

In a study of Pd(II) complexes with substituted pyridine ligands used as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, it was found that the functionalization of the ligands with either electron-withdrawing or electron-donating groups resulted in significant changes in the physicochemical properties of the coordination compounds. nih.govnih.gov An increase in the basicity of the ligand, often associated with electron-donating groups, was correlated with an increase in the catalytic activity in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, although steric effects were also a factor for 2,6-substituted pyridines. nih.gov

For copper(I) photocatalysts, the presence of electron-donating or withdrawing substituents on the phenanthroline ligand was shown to strongly influence the orbital energies and HOMO-LUMO gaps of the complexes. rsc.org The photocatalytic activity in reductive dehalogenation reactions was found to be very high for these copper(I) complexes. rsc.org

In the context of this compound, the two ethyl groups at the 2 and 6 positions and the amino group at the 4-position are all electron-donating. This would be expected to increase the electron density on the pyridine nitrogen and, consequently, on a coordinated metal center. This increased electron density could enhance the catalytic activity of the metal complex in reactions that benefit from an electron-rich metal center.

Reaction Mechanisms of Amine Transformations

The reactivity of this compound is fundamentally influenced by the interplay between the nucleophilic exocyclic amino group and the sterically hindered pyridine ring. The ethyl groups at the 2 and 6 positions impose significant steric constraints, which can modulate the accessibility and reactivity of both the ring nitrogen and the 4-amino substituent. This section explores the mechanistic underpinnings of key transformations involving this amine.

Mechanistic Insights into Carbamate (B1207046) Formation from CO2 and Amines

The reaction between amines and carbon dioxide (CO₂) to form carbamates is a fundamental chemical transformation, crucial for both industrial CO₂ capture and synthetic chemistry. The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of CO₂. researchgate.net This initial step leads to the formation of a zwitterionic intermediate, which is then typically deprotonated by a second molecule of the amine or another base to yield the carbamate anion. rsc.org

Nucleophilic Attack: The amine (R₂NH) attacks the CO₂ molecule. R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (Zwitterion)

Deprotonation: A base (B), often another amine molecule, removes the proton to form the stable carbamate. R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

For this compound, the steric hindrance caused by the ethyl groups at the C2 and C6 positions is a critical factor. While the exocyclic 4-amino group is the primary site of reaction with CO₂, its nucleophilicity and accessibility are influenced by the adjacent bulky substituents. This steric shielding can raise the activation energy for the initial nucleophilic attack on CO₂ compared to less hindered amines.

Studies on highly hindered analogues, such as 2,6-di-tert-butyl-N,N-diethylpyridin-4-amine (DEAP), have shown that the pyridine nitrogen is sterically inaccessible for non-covalent interactions. researchgate.net By extension, while the ethyl groups in this compound are less bulky than tert-butyl groups, they are expected to similarly hinder reactions at the ring nitrogen and influence the reactivity of the exocyclic amine. The reaction is likely to proceed, but potentially at a slower rate than for unhindered pyridin-4-amines. The use of strong, non-nucleophilic bases can facilitate the reaction by promoting the deprotonation of the zwitterionic intermediate, thereby shifting the equilibrium toward carbamate formation. nih.gov

Table 1: Factors Influencing Carbamate Formation from Amines and CO₂

| Factor | Influence on Reaction Mechanism | Expected Effect on this compound |

|---|---|---|

| Amine Nucleophilicity | The electron-donating nature of the amine's lone pair dictates the rate of the initial attack on CO₂. | The amino group is a good nucleophile, but its effectiveness may be reduced by steric hindrance. |

| Steric Hindrance | Bulky groups near the nitrogen center can impede the approach of the CO₂ molecule, slowing the reaction. | The two ethyl groups create significant steric hindrance, likely decreasing the rate of carbamate formation. |

| Base Strength | A base is required to deprotonate the zwitterionic intermediate, driving the reaction to completion. | An external base may be necessary to achieve efficient conversion due to the potentially reduced basicity of a second, hindered amine molecule. |

| Solvent | Polar aprotic solvents can stabilize the zwitterionic intermediate and facilitate the reaction. | Solvents like DMF or acetonitrile (B52724) would be expected to favor the reaction. |

This table presents generalized data based on established principles of carbamate formation.

Understanding the Reactivity with Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile oxidants and electrophiles used in a wide array of organic transformations. nih.govnih.gov Their reactions with amines can lead to various products through pathways including oxidation, amination, and oxidative coupling. nih.gov The reactivity is dictated by the nature of the iodine reagent, the amine substrate, and the reaction conditions.

The interaction between a hypervalent iodine(III) reagent and a pyridine derivative can occur at the ring nitrogen or at a substituent. For instance, (dichloroiodo)benzene has been shown to react with pyridine to form a tetracoordinated hypervalent iodine complex, [PhI(pyridine)₂]²⁺, where the pyridine molecules act as ligands. acs.org

In the case of this compound, the significant steric hindrance around the pyridine ring nitrogen makes direct coordination with a bulky hypervalent iodine reagent unlikely. Instead, the reactivity is expected to be centered on the more accessible exocyclic 4-amino group. Potential reaction pathways include:

Oxidative Coupling: The amino group can be oxidized to a more reactive intermediate, such as a nitrene or a radical cation, which could then undergo intra- or intermolecular coupling reactions.

Directed C-H Functionalization: The amino group can act as a directing group in palladium-catalyzed reactions where a hypervalent iodine reagent serves as the oxidant. frontiersin.org This would promote the functionalization of the C-H bonds at the C3 or C5 positions of the pyridine ring.

Oxidative Rearrangement: Primary amines can undergo oxidative rearrangement when treated with hypervalent iodine reagents, although this is less common for aromatic amines.

The chemoselectivity of these reactions would be highly dependent on the specific hypervalent iodine reagent used and the presence of any catalysts. Reagents with less bulky ligands would be more likely to interact with the sterically encumbered amine.

Table 2: Common Hypervalent Iodine(III) Reagents and Their General Reactivity with Amines

| Reagent | Common Name | Typical Application with Nitrogen Compounds |

|---|---|---|

| PhI(OAc)₂ | PIDA / BAIB | Oxidation of amines, Hofmann rearrangement, directed C-H amination. |

| PhI(OCOCF₃)₂ | PIFA | Oxidative cyclizations, intramolecular aminations, dearomatization. |

| PhICl₂ | (Dichloroiodo)benzene | Chlorination reactions, formation of N-Cl bonds, ligand to iodine center. acs.org |

| PhI(OH)(OTs) | Koser's Reagent | α-functionalization of ketones, reactions with alkenes. nih.gov |

This table summarizes general applications of hypervalent iodine reagents in organic synthesis.

Stereochemical Course of Amine-Involving Reactions

The stereochemical outcome of reactions involving this compound is a critical consideration when this molecule is used as a building block for chiral compounds. As an achiral starting material, introducing stereocenters requires a reaction that is either diastereoselective or enantioselective. The existing structure, particularly the 4-amino group, can play a crucial role in directing the stereochemistry of such transformations.

One of the primary strategies for introducing chirality to pyridine derivatives is through catalytic stereoselective dearomatization. mdpi.com This process converts the planar aromatic ring into a three-dimensional, non-aromatic structure like a dihydropyridine (B1217469) or piperidine (B6355638), often with high enantioselectivity. researchgate.net While direct studies on this compound are not prevalent, the principles can be inferred from related systems.

Potential stereochemical pathways include:

Directed Hydrogenation: The 4-amino group, or a derivative thereof (e.g., an amide), could coordinate to a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes), directing the hydrogenation of the pyridine ring to one face and leading to the formation of a chiral piperidine derivative.

Nucleophilic Addition to an Activated Pyridinium Salt: The pyridine nitrogen can be activated by an acyl or alkyl group. A subsequent nucleophilic attack, guided by a chiral catalyst, can occur stereoselectively at the C2 or C4 position. researchgate.netacs.org The 4-amino group would influence the electronic properties of the ring, thereby affecting the regioselectivity of the attack.

Reactions of a Chiral Derivative: The exocyclic amine can be reacted with a chiral auxiliary or a chiral reagent to form a diastereomeric intermediate. Subsequent reactions on the pyridine ring or the side chains could then proceed with high diastereoselectivity, controlled by the existing stereocenter. After the reaction, the chiral auxiliary could be removed.

The steric bulk of the ethyl groups would also play a significant role in the stereochemical course. They can create a biased conformational environment that favors the approach of reagents from the less hindered face of the molecule, thus influencing the stereochemical outcome of additions to the ring.

Table 3: Examples of Stereoselective Reactions on Pyridine Derivatives

| Reaction Type | Description | Typical Stereochemical Control |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of the pyridine ring using H₂ and a chiral transition metal catalyst. | Chiral phosphine (B1218219) ligands on metals like Rh, Ru, or Ir. |

| Dearomative Nucleophilic Addition | Addition of a nucleophile to an N-activated pyridinium salt. mdpi.com | Chiral catalysts (e.g., copper hydride complexes) or chiral nucleophiles. mdpi.com |

| [4+2] Cycloaddition | Reaction of the pyridine ring as a diene or dienophile with a chiral reaction partner. | Chiral Lewis acid catalysts or chiral dienophiles. |

| Directed C-H Functionalization | Functionalization of a C-H bond using a chiral catalyst that coordinates to a directing group. | Chiral palladium or rhodium catalysts. |

This table illustrates general strategies for achieving stereocontrol in reactions involving the pyridine scaffold.

Advanced Spectroscopic Characterization of 2,6 Diethylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the precise structural features and dynamic processes of 2,6-Diethylpyridin-4-amine and its analogues.

Detailed ¹H and ¹³C NMR Chemical Shift Assignment and Analysis

The ¹H and ¹³C NMR spectra of this compound offer a complete map of the proton and carbon environments within the molecule. The assignment of chemical shifts is based on the distinct electronic environments of each nucleus, influenced by factors such as hybridization, electronegativity of adjacent atoms, and aromaticity.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as a singlet, as they are chemically equivalent due to the molecule's symmetry. The protons of the ethyl groups give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with their neighbors. The amine (-NH₂) protons usually appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The pyridine ring exhibits three distinct carbon signals: one for the carbon atom bonded to the amino group (C4), one for the carbons bonded to the ethyl groups (C2/C6), and one for the remaining ring carbons (C3/C5). The ethyl groups show two separate signals for the methylene and methyl carbons. Quaternary carbons, those without any directly attached protons, typically show weaker signals. oregonstate.eduudel.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H3/H5) | 6.0 - 7.0 | Singlet (s) | N/A |

| Amine-H (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

| Methylene-H (-CH₂) | 2.5 - 3.0 | Quartet (q) | ~7.5 |

| Methyl-H (-CH₃) | 1.0 - 1.5 | Triplet (t) | ~7.5 |

| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ (C4) | 150 - 160 |

| Aromatic C-CH₂CH₃ (C2/C6) | 155 - 165 |

| Aromatic C-H (C3/C5) | 100 - 110 |

| Methylene-C (-CH₂) | 25 - 35 |

| Methyl-C (-CH₃) | 10 - 20 |

¹⁵N NMR Absolute Chemical Shielding Scale Determination and Theoretical Validation

While direct ¹⁵N NMR studies on this compound are not extensively documented in the provided context, research on structurally related, sterically hindered pyridines provides a framework for understanding its potential utility. A key example is 2,6-di-tert-butyl-N,N-diethylpyridin-4-amine (DEAP), which has been utilized to establish a reference for the ¹⁵N NMR absolute chemical shielding scale. figshare.comacs.org

The nitrogen atom in DEAP is exceptionally shielded from participating in non-covalent interactions, such as hydrogen bonding, due to the bulky tert-butyl groups. figshare.comacs.org This property makes it an ideal reference compound (σref) for converting experimentally measured chemical shifts (δ) to the absolute shielding scale (σ), which is used in theoretical calculations. figshare.com The accuracy of this reference has been validated by comparing experimental ¹⁵N NMR chemical shift tensors with shielding tensors calculated using quantum chemical methods like Density Functional Theory (DFT) with various functionals (e.g., TPSSh, B3LYP, and ωB97XD). figshare.com This approach allows for a more direct and accurate comparison between experimental results and theoretical predictions of molecular electronic structure.

Investigation of Dynamic Processes via NMR (e.g., Pyramidal Inversion of Nitrogen)

NMR spectroscopy is also a valuable tool for studying dynamic molecular processes. For this compound, a potential dynamic process is the pyramidal inversion of the exocyclic amino group. wikipedia.org Nitrogen inversion is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. wikipedia.org

At room temperature, this inversion is typically very fast on the NMR timescale, resulting in time-averaged signals for the substituents attached to the nitrogen. libretexts.org However, by using variable-temperature (VT) NMR, it is possible to study the energetics of this process. As the temperature is lowered, the rate of inversion slows down. If the temperature is lowered sufficiently to a point where the inversion rate becomes slow relative to the NMR timescale, separate signals for non-equivalent environments in the "frozen" pyramidal structures could be observed. libretexts.org The temperature at which these signals coalesce can be used to calculate the energy barrier (activation free energy) for the inversion process. While this phenomenon is well-known for many amines, specific VT-NMR studies on this compound would be required to determine the precise energy barrier for its amino group inversion.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and the functional groups present.

Assignment of Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The assignment of these bands can be aided by DFT calculations, which help correlate experimental frequencies with specific molecular motions. researchgate.net

Key characteristic vibrations include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits a series of characteristic stretching vibrations between 1400 and 1650 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group results in a band typically found in the 1580-1650 cm⁻¹ region, which may overlap with ring stretching modes.

C-H Bending: Bending vibrations for the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ range.

Table 2: Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric & Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H | 2850 - 3000 |

| Ring Stretch | Aromatic C=C, C=N | 1400 - 1650 |

| Bending (Scissoring) | Amine (-NH₂) | 1580 - 1650 |

| Bending | Aliphatic C-H | 1350 - 1470 |

Spectroscopic Signatures of Inter- and Intramolecular Hydrogen Bonding

The amino group of this compound can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine ring nitrogen can act as an acceptor. This allows for the formation of intermolecular hydrogen bonds, particularly in the solid state or in concentrated solutions.

The presence of hydrogen bonding is most clearly observed in the N-H stretching region of the IR spectrum. When the N-H group participates in a hydrogen bond (N-H···N), the corresponding stretching band broadens and shifts to a lower frequency (a red-shift). mdpi.com The magnitude of this shift is related to the strength of the hydrogen bond. In a dilute solution using a non-polar solvent, intermolecular hydrogen bonding is minimized, and a sharper N-H stretching band at a higher frequency is typically observed. Comparing the spectra under these different conditions can confirm the presence and relative strength of intermolecular hydrogen bonding. Intramolecular hydrogen bonding is not structurally possible for the parent this compound molecule itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions occurring within the pyridine ring and influenced by the amino and diethyl substituents. The UV-Vis spectrum of aromatic compounds like pyridine and its derivatives is primarily governed by π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the pyridine ring, these transitions are analogous to those observed in benzene, although the presence of the nitrogen heteroatom leads to a more complex spectral profile. The amino group at the 4-position, being an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The diethyl groups at the 2- and 6-positions are likely to have a minor electronic effect, primarily causing a slight red shift.

The n→π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. These transitions are characteristically weak and are often submerged by the more intense π→π* bands. The presence of the amino group can further influence the position and intensity of these bands.

Studies on vicinally substituted 4-aminopyridines have shown that the low-energy band in their electronic spectra often corresponds to two theoretical transitions. For the parent 4-aminopyridine (B3432731), a UV absorption maximum (λmax) is observed at approximately 281 nm. It is anticipated that the λmax for this compound would be in a similar region, potentially shifted to slightly longer wavelengths due to the electronic effects of the diethyl substituents. The solvent environment can also influence the positions of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

| π→π | High-intensity transition within the aromatic system. | ~250-300 nm |

| n→π | Low-intensity transition involving the pyridine nitrogen lone pair. | May be obscured by π→π* bands |

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C9H14N2), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The fragmentation pattern in mass spectrometry provides valuable structural information. For amines, a key fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, the molecular ion peak is expected to be observed, and its odd molecular weight (due to the presence of two nitrogen atoms) would be a characteristic feature.

The primary fragmentation pathways for this compound are predicted to involve the loss of alkyl radicals from the diethyl substituents. The loss of a methyl radical (•CH3) would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]+. The loss of an ethyl radical (•C2H5) would lead to a fragment at [M-29]+. The stability of the resulting carbocations will influence the relative abundance of these fragment ions.

Furthermore, fragmentation of the pyridine ring itself can occur, leading to a series of characteristic smaller fragment ions. The mass spectrum of the parent 4-aminopyridine shows a prominent molecular ion peak and fragmentation involving the loss of HCN.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Parameter | Predicted Value/Fragment | Description |

| Molecular Formula | C9H14N2 | |

| Theoretical Exact Mass | [M+H]+ | High-accuracy mass for confirmation of elemental composition. |

| Molecular Ion Peak | [M]+• | Expected to be observed. |

| Major Fragment 1 | [M-15]+ | Loss of a methyl radical (•CH3) from an ethyl group. |

| Major Fragment 2 | [M-29]+ | Loss of an ethyl radical (•C2H5). |

| Other Fragments | Fragments arising from pyridine ring cleavage. |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of related structures allows for a detailed prediction of its molecular geometry and intermolecular interactions.

Determination of Molecular Geometries and Precise Bond Parameters

The molecular geometry of this compound is expected to feature a planar pyridine ring. The C-N and C-C bond lengths within the pyridine ring will be characteristic of aromatic systems. The exocyclic C-N bond connecting the amino group to the ring is expected to have some double bond character due to resonance with the aromatic system.

The diethyl groups will be situated at the 2- and 6-positions of the pyridine ring. The bond lengths and angles within the ethyl groups will conform to standard sp3 hybridized carbon values. Steric hindrance between the ethyl groups and the pyridine ring may lead to slight distortions from ideal geometries. The crystal structure of a related compound, 4,4′-methylenebis(2,6-diethylaniline), reveals how the ethyl groups can be oriented relative to the aromatic ring.

Table 3: Predicted Bond Parameters for this compound based on Analogous Structures

| Bond | Expected Bond Length (Å) |

| C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 |

| C-N (exocyclic amine) | ~1.38 |

| C-C (ethyl group) | ~1.54 |

| C-H (aromatic) | ~1.08 |

| C-H (aliphatic) | ~1.09 |

| N-H | ~1.00 |

Analysis of Supramolecular Organization and Crystal Packing Features

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The primary amino group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, it is highly probable that the molecules will form hydrogen-bonded networks in the solid state. These could involve N-H···N hydrogen bonds, leading to the formation of chains, dimers, or more complex architectures.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. While there are no specific reports on the polymorphism of this compound, it is a possibility that should be considered.

The conformational flexibility of the diethyl groups and the potential for different hydrogen bonding motifs could give rise to different crystal packing arrangements, resulting in polymorphs. Studies on other substituted pyridines have revealed the existence of multiple polymorphic forms. The investigation of polymorphism is crucial for understanding the solid-state properties of a compound.

Computational Chemistry Approaches for 2,6 Diethylpyridin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool for predicting a range of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,6-Diethylpyridin-4-amine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the distribution of electrons within the molecule, which governs its reactivity and properties. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A molecular electrostatic potential (MESP) map can also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table illustrates the type of data obtained from a DFT geometry optimization. Values are representative.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| C4-N(amine) | 1.38 |

| C2-C(ethyl) | 1.51 |

| N(amine)-H | 1.01 |

| **Bond Angles (°) ** | |

| C2-N1-C6 | 118.5 |

| C3-C4-C5 | 119.0 |

| C4-C(amine)-H | 115.0 |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.5 D |

Prediction and Correlation of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental spectra helps confirm the molecular structure and assign specific signals to the correct atoms.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, or pyridine (B92270) ring deformations. Although there is often a systematic deviation from experimental values, applying a scaling factor can lead to excellent agreement, aiding in the assignment of complex experimental vibrational spectra.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound This table demonstrates how theoretical data is correlated with experimental findings. Data is for illustrative purposes.

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | ||

| C4 (amine-bearing) | 155.2 | 154.8 |

| C2, C6 (ethyl-bearing) | 158.1 | 157.5 |

| Vibrational Frequency (cm⁻¹) | ||

| N-H Stretch | 3450 | 3425 |

| Pyridine Ring Stretch | 1610 | 1605 |

| C-N Stretch | 1255 | 1250 |

Elucidation of Reaction Mechanisms and Transition State Characterization

DFT is an invaluable tool for studying the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. This involves locating and characterizing transition states—the highest energy points along the reaction coordinate.

For instance, if this compound were to undergo an electrophilic substitution on the pyridine ring, DFT could be used to model the approach of the electrophile, the formation of the intermediate sigma complex, and the final deprotonation step. By calculating the activation energies for different pathways, one can predict the most likely reaction mechanism and the regioselectivity of the reaction. The characterization of the transition state structure provides a detailed picture of the bond-making and bond-breaking processes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides a dynamic picture of molecular behavior, offering insights that are inaccessible through static quantum mechanical calculations.

The ethyl groups attached to the pyridine ring of this compound are flexible and can rotate around the C-C single bonds. This rotation gives rise to multiple possible conformations (rotamers). While DFT can identify individual minimum energy conformations, MD simulations can explore the entire conformational landscape by simulating the molecule's motion over time at a given temperature.

By running an MD simulation for a sufficient length of time, one can observe the transitions between different conformational states. This allows for the determination of the relative populations of different conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as receptors or solvent molecules.

MD simulations excel at modeling systems containing a large number of molecules, making them ideal for studying intermolecular interactions and the effects of the surrounding environment (solvation).

To study this compound in a solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The simulation tracks the interactions between the solute and the solvent molecules, including hydrogen bonding and van der Waals forces. This allows for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such analyses reveal the structure of the solvent shell around this compound and provide a microscopic understanding of its solubility and how the solvent influences its conformational preferences and reactivity.

Quantum Chemical Topology (QCT) and Advanced Bonding Analysis

A comprehensive understanding of the intricate electronic structure and bonding characteristics of this compound necessitates the application of sophisticated computational methods. Quantum Chemical Topology (QCT) provides a powerful framework for partitioning the electron density of a molecule to reveal profound insights into atomic and bonding properties. This section delves into the theoretical application of QCT and other advanced bonding analysis techniques to elucidate the nature of chemical bonds and non-covalent interactions within the this compound molecule.

The primary tool within the QCT framework is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of ρ(r) is zero, are located and characterized to define atoms, bonds, rings, and cages. For this compound, a QTAIM analysis would be expected to yield several key bond critical points (BCPs) corresponding to the covalent bonds within the molecule.

The properties of the electron density at these BCPs provide quantitative measures of the bond's nature. For instance, the value of the electron density itself, ρ(r_bcp), and the Laplacian of the electron density, ∇²ρ(r_bcp), are indicative of the type of interaction. Covalent bonds are typically characterized by high ρ(r_bcp) and a negative ∇²ρ(r_bcp), signifying a concentration of electron density. In contrast, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit low ρ(r_bcp) and a positive ∇²ρ(r_bcp).

In the context of this compound, a QTAIM analysis would be anticipated to reveal the following:

C-N and C-C bonds of the pyridine ring: These would exhibit topological properties consistent with covalent interactions, although the polarity of the C-N bonds would be reflected in the electron density distribution.

N-H and C-H bonds: These would also be characterized as covalent bonds.

C-C bonds of the ethyl groups: These would show typical covalent bond characteristics.

A hypothetical data table summarizing the expected topological parameters for the key bonds in this compound is presented below. The values are illustrative and based on general findings for similar organic molecules.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| N1-C2 | ~0.30 - 0.35 | ~ -1.0 to -1.5 |

| C2-C3 | ~0.25 - 0.30 | ~ -0.8 to -1.2 |

| C3-C4 | ~0.25 - 0.30 | ~ -0.8 to -1.2 |

| C4-N(amine) | ~0.28 - 0.33 | ~ -0.9 to -1.4 |

| C2-C(ethyl) | ~0.24 - 0.28 | ~ -0.7 to -1.0 |

| N(amine)-H | ~0.32 - 0.38 | ~ -1.5 to -2.0 |

Further insights can be gained from an analysis of the Electron Localization Function (ELF) and Non-Covalent Interaction (NCI) index. The ELF provides a measure of the Pauli exclusion principle's effect on the electron pair probability, effectively mapping regions of high electron localization, such as covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show basins of attraction corresponding to the core electrons of each atom, the covalent bonds, and the lone pair electrons on the nitrogen atoms.

The NCI index is particularly useful for visualizing and characterizing weak, non-covalent interactions. By plotting the reduced density gradient versus the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be identified. In a study of this compound, NCI analysis would be instrumental in exploring potential intramolecular hydrogen bonding and steric interactions arising from the ethyl groups.

While specific, published research on the computational chemistry of this compound is pending, the application of QCT and advanced bonding analysis methods holds significant promise for a detailed and quantitative understanding of its electronic structure and reactivity. Future studies in this area would provide valuable data to populate and refine the predictive models presented here.

Applications of 2,6 Diethylpyridin 4 Amine in Chemical Transformations

Catalytic Roles in Organic Synthesis

The electronic and steric properties of 2,6-Diethylpyridin-4-amine allow it to function effectively as both a ligand for transition metals and as a purely organic catalyst, demonstrating its utility in a range of synthetic methodologies.

As a Ligand in Transition Metal-Catalyzed Reactions (e.g., Atom Transfer Radical Polymerization, ATRP)

While direct studies detailing the use of this compound in ATRP are not prevalent, its structure suggests significant potential. The pyridine (B92270) nitrogen and the exocyclic amino group can act as a bidentate ligand, coordinating to a metal center like copper. The ethyl groups at the 2 and 6 positions introduce significant steric hindrance around the pyridine nitrogen. This steric bulk can be advantageous, as it modulates the geometry and accessibility of the metal's coordination sphere, which in turn affects the equilibrium between the active (Cu(I)) and deactive (Cu(II)) states of the catalyst—a key factor for controlling the polymerization. cmu.edu The activity of ATRP catalysts can be finely tuned by introducing electronic and steric modifications to the ligand structure. nih.gov For instance, increasing steric hindrance on a pyridine ligand can slow the formation of certain cross-links. nih.gov Therefore, this compound represents a potentially valuable ligand for achieving specific catalytic performance in ATRP and other transition metal-catalyzed reactions.

As an Organic Base Catalyst (Analogy to DMAP)

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a multitude of organic reactions, most notably in acylation and esterification processes. wikipedia.orgcommonorganicchemistry.com Its catalytic prowess stems from the high nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position. The mechanism involves the initial reaction of DMAP with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to yield the ester product and regenerate the DMAP catalyst. nih.gov

This compound serves as a structural analog of DMAP, featuring a primary amino group and two ethyl substituents on the pyridine ring. While the primary amino group is also electron-donating, the most significant difference lies in the steric environment. The ethyl groups at the 2 and 6 positions create substantial steric bulk around the pyridine nitrogen, which could influence its catalytic activity. This steric hindrance may reduce its reactivity towards highly congested substrates compared to the less hindered DMAP. researchgate.netnih.gov However, this same steric shielding could enhance selectivity in certain reactions, favoring transformations at less hindered sites.

| Compound | Structure | Key Features | Potential Catalytic Role |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) |  | High nucleophilicity, minimal steric hindrance at 2,6-positions. wikipedia.org | Broadly effective nucleophilic catalyst for acylation. commonorganicchemistry.comnih.gov |

| This compound |  | Nucleophilic pyridine nitrogen, significant steric hindrance from 2,6-diethyl groups. | Potentially a more selective, sterically hindered nucleophilic catalyst. |

Selective Modulation of Brønsted Acid Sites in Heterogeneous Catalysis (e.g., 2,6-diethylpyridine)

In heterogeneous catalysis, particularly with porous materials like zeolites, the nature and accessibility of acid sites are paramount to catalytic performance. Zeolites possess both Brønsted acid sites (proton-donating hydroxyl groups) and Lewis acid sites. nih.gov For certain shape-selective reactions, it is desirable to passivate the acid sites on the external surface of the zeolite crystals while leaving the internal sites within the pores active.

Bulky pyridine derivatives, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine), are effective tools for this purpose. researchgate.net Due to their steric hindrance, these molecules are too large to enter the micropores of many zeolites but are capable of adsorbing onto and neutralizing the Brønsted acid sites located on the external surface. researchgate.netnih.gov This selective poisoning allows researchers to distinguish between catalytic activity occurring on the exterior surface versus within the internal pore structure. nih.govdicp.ac.cn

Following this principle, this compound, with its even bulkier ethyl groups, is an excellent candidate for the selective modulation of external Brønsted acid sites. Its size would prevent it from accessing the internal channel structure of most zeolites, ensuring that its interaction is confined to the outer surface. The basicity of the pyridine nitrogen allows it to effectively titrate surface acid sites, providing a method to enhance the shape selectivity of zeolite-catalyzed reactions by eliminating non-selective side reactions on the crystal exterior. researchgate.net

Precursor in Advanced Materials Science

The bifunctional nature of this compound, possessing both a pyridine ring and a reactive amino group, makes it a valuable monomer or linker for constructing complex, high-performance materials.

Integration into Polymeric and Supramolecular Architectures

The synthesis of functional polymers and complex supramolecular assemblies often relies on building blocks that contain specific recognition sites, such as hydrogen-bonding motifs or metal-coordinating ligands. mdpi.com Pyridine-containing moieties are frequently incorporated into polymer backbones to impart desirable properties, including high thermal stability and specific metal-binding capabilities. researchgate.net The amino group on this compound provides a reactive handle for polymerization, for instance, through the formation of polyamides or polyimides, while the pyridine ring is embedded within the polymer structure. researchgate.netnih.gov

In supramolecular chemistry, the pyridine nitrogen can act as a ligand for metal ions or as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This dual functionality enables the molecule to participate in the self-assembly of intricate, higher-order structures. The formation of macrocycles and other complex architectures through the condensation of aminopyridines with aldehydes is a well-established strategy in supramolecular synthesis. researchgate.net The defined geometry and steric profile of this compound can be used to direct the formation of specific, pre-programmed supramolecular architectures.

Role in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from organic linkers (or struts) connected to form extended networks. The properties of these materials are directly determined by the geometry and functionality of the organic linkers used in their synthesis.

Covalent Organic Frameworks (COFs): COFs are typically formed through reversible covalent bond formation, often creating imine, boronate ester, or other linkages. Amine-functionalized molecules are crucial building blocks for the most common class of imine-linked COFs, where they are condensed with aldehyde linkers. rsc.org this compound, with its primary amine, can serve as a linker in COF synthesis. The inclusion of the pyridine unit directly into the COF backbone would imbue the final material with basic sites, which could be utilized for applications in catalysis or for the selective adsorption of acidic gases. nih.gov

Metal-Organic Frameworks (MOFs): In MOFs, organic linkers containing coordinating groups, such as carboxylates or pyridyl moieties, are connected by metal ions or clusters. nih.govresearchgate.net The pyridine nitrogen of this compound is an excellent coordination site for a wide range of metal ions. rsc.orgacs.org If the molecule is further functionalized, for example, by converting the amino group into a carboxylic acid, it could serve as a ditopic linker. Alternatively, it can be incorporated as a functionalized ligand that lines the pores of the MOF, where the free amino group can serve as a site for post-synthetic modification or act as a basic catalytic center. acs.org The steric bulk of the ethyl groups could also play a role in directing the framework topology and influencing the pore size and shape of the resulting MOF.

Role in Analytical Chemistry Methodologies

The utility of a chemical compound in analytical chemistry is often defined by its reactivity and the properties of the resulting derivatives. For a compound to be an effective derivatization reagent, it should react selectively and reproducibly with the target analyte under mild conditions, and the resulting product should possess enhanced analytical characteristics.

Future Research Directions and Unaddressed Challenges

Development of Novel and Environmentally Benign Synthetic Pathways

The development of sustainable and efficient methods for the synthesis of substituted pyridines is an ongoing area of research. For 2,6-Diethylpyridin-4-amine, future research could focus on moving beyond classical multi-step procedures, which may involve harsh reagents and generate significant waste.

Key Research Objectives:

One-Pot Syntheses: Investigating multicomponent reactions where the pyridine (B92270) ring is constructed and functionalized in a single synthetic operation would be a significant advancement. This could involve exploring variations of the Guareschi–Thorpe or Hantzsch pyridine syntheses adapted for 2,6-diethyl substitution patterns.

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water, ethanol, or deep eutectic solvents, should be explored to replace traditional volatile organic compounds. iucr.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and recycled would enhance the green credentials of the synthesis.

Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, leading to higher yields and purity, while also enhancing safety and scalability.

A comparative table of potential synthetic approaches is presented below, highlighting the need for research to establish these parameters specifically for this compound.

| Synthetic Approach | Potential Advantages | Potential Challenges for this compound |

| Modified Hantzsch Synthesis | Well-established for pyridine synthesis. | May require optimization for specific diethyl substitution; potential for side products. |

| Catalytic Cycloaddition | High atom economy. | Identification of a suitable catalyst for the specific precursors of this compound. |

| Chemoenzymatic Synthesis | High selectivity and mild reaction conditions. | Discovery and engineering of enzymes that can accommodate the diethyl-substituted pyridine scaffold. |

| Flow Synthesis | Improved safety, scalability, and process control. | Requires specialized equipment and optimization of flow parameters. |

Exploration of Emerging Catalytic Applications in Sustainable Chemistry

Substituted pyridines, particularly those with accessible nitrogen lone pairs, are known to function as effective organocatalysts. The catalytic potential of this compound in sustainable chemical transformations is an area ripe for exploration.

Potential Catalytic Roles:

Base Catalysis: The aminopyridine moiety can act as a nucleophilic or Brønsted base catalyst in reactions such as acylation, silylation, and aldol-type reactions. The steric hindrance provided by the two ethyl groups could influence selectivity.

Enamine/Iminium Catalysis: While less common for 4-aminopyridines compared to secondary amines, the potential for this compound to participate in enamine or iminium ion catalysis in specific contexts could be investigated.

Ligand in Transition Metal Catalysis: The pyridine nitrogen can coordinate to transition metals, making this compound a potential ligand in catalysis. The electronic and steric properties imparted by the diethyl and amino groups could tune the activity and selectivity of the metallic center in reactions like cross-coupling, hydrogenation, or polymerization. mdpi.com

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing catalytic processes and designing new ones. Advanced in situ spectroscopic techniques could provide invaluable insights into the role of this compound in a reaction.

Applicable Spectroscopic Methods:

In Situ NMR Spectroscopy: Real-time monitoring of reactions catalyzed by this compound can help identify key intermediates and transition states, providing a detailed picture of the reaction pathway. rsc.org

In Situ IR/Raman Spectroscopy: These techniques can track changes in vibrational modes of reactants, intermediates, and products, offering information on bond formation and cleavage as the reaction progresses.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient catalytic species.

Mechanistic studies would be essential to understand how the electronic and steric properties of the diethyl and amino substituents influence the catalytic activity and selectivity of the pyridine ring. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools in chemical research, capable of accelerating the discovery and optimization of molecules with desired properties. mdpi.com

Potential Applications for this compound:

Predicting Catalytic Activity: ML models can be trained on datasets of related pyridine-based catalysts to predict the potential catalytic activity of this compound in various reactions. researchgate.netmdpi.com Descriptors such as electronic properties, steric parameters, and quantum chemical calculations could be used as inputs. nih.gov

Optimizing Reaction Conditions: AI algorithms could be employed to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for syntheses involving this compound.

Designing Novel Catalysts: By understanding the structure-activity relationships of pyridinamine catalysts, ML models could guide the design of new derivatives of this compound with enhanced catalytic performance.

The table below outlines potential descriptors that could be used in ML models for predicting the properties of this compound.

| Descriptor Type | Examples | Predicted Property |

| Electronic | HOMO/LUMO energies, Mulliken charges | Catalytic activity, Reactivity |

| Steric | Sterimol parameters, Cone angle | Regioselectivity, Enantioselectivity |

| Topological | Molecular connectivity indices | Solubility, Boiling point |

| Quantum Chemical | Reaction energies, Activation barriers | Reaction kinetics, Thermodynamic stability |

Design of Highly Functional Materials with Tunable Properties from Pyridinamine Scaffolds

The structural features of this compound, including its rigid aromatic core, hydrogen-bonding capabilities (amino group), and potential for coordination (pyridine nitrogen), make it an interesting building block for the synthesis of functional materials.

Future Research in Materials Science:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a linker to coordinate with metal ions, forming porous MOFs. researchgate.netrsc.org The diethyl groups would influence the pore size and environment within the framework, potentially leading to materials with tailored gas adsorption or separation properties.

Coordination Polymers: Similar to MOFs, this compound can be used to construct one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. nih.gov

Functional Polymers: The amino group provides a handle for incorporating the 2,6-diethylpyridine (B1295259) moiety into polymer backbones or as a pendant group. This could lead to the development of novel polyimides or other polymers with enhanced thermal stability, solubility, or specific binding capabilities. researchgate.net The properties of such polymers could be tuned by the choice of co-monomers and the polymer architecture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diethylpyridin-4-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation of pyridine derivatives. For example, ethyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. Key optimizations include:

- Temperature control : Maintaining 60–80°C to minimize side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while non-polar solvents improve selectivity .

- Purification : Column chromatography (using gradients of ethyl acetate/hexane) or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- 1H NMR : Look for singlet peaks at δ 1.2–1.4 ppm (ethyl CH3) and δ 2.5–3.0 ppm (pyridine CH). Splitting patterns confirm substituent symmetry .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 164 for C9H14N2) validate the molecular formula .

- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity and purity .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Chromatography : Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) for real-time monitoring .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities below 1% .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 65.0%, H: 8.5%, N: 17.0%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in experimental data related to the biological activity of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Statistical Robustness : Apply ANOVA or Bayesian analysis to distinguish signal from noise in dose-response curves .

- Replication Studies : Repeat experiments under varied conditions (pH, temperature) to identify confounding factors .

Q. How does the steric and electronic environment of the 2,6-diethyl groups influence the reactivity of pyridin-4-amine in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : Bulky ethyl groups reduce accessibility to catalytic sites, as shown in X-ray crystallography of analogous compounds (bond angles < 120°) .

- Electronic Effects : Electron-donating ethyl groups increase pyridine ring electron density, enhancing nucleophilic aromatic substitution (measured via Hammett σ values) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in functionalization reactions .

Q. What computational and experimental approaches are used to study the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding poses with proteins (e.g., kinase ATP pockets), with scoring functions (ΔG < −7 kcal/mol) indicating strong affinity .

- NMR Titration : Monitor chemical shift perturbations in 15N-labeled proteins to map binding sites .

- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.